molecular formula C7H5ClFNO4S B13219618 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride

Cat. No.: B13219618
M. Wt: 253.64 g/mol
InChI Key: GTYLTSSQMYRXSC-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride is a chemical compound belonging to the family of chlorinated nitroaromatic compounds. These compounds are significant in various industrial applications due to their unique chemical properties. The compound is characterized by the presence of a chloro group, a methyl group, a nitro group, and a sulfonyl fluoride group attached to a benzene ring.

Preparation Methods

The synthesis of 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes:

    Chlorination: The addition of a chloro group.

These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include bromine and chlorine.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved in its mechanism of action include the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride can be compared with similar compounds such as:

  • 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride
  • 1-Chloro-4-methyl-2-nitrobenzene

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the sulfonyl fluoride group in this compound makes it unique and suitable for specific industrial and research applications .

Properties

Molecular Formula

C7H5ClFNO4S

Molecular Weight

253.64 g/mol

IUPAC Name

4-chloro-2-methyl-5-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C7H5ClFNO4S/c1-4-2-5(8)6(10(11)12)3-7(4)15(9,13)14/h2-3H,1H3

InChI Key

GTYLTSSQMYRXSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])Cl

Origin of Product

United States

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